Cas no 1784808-65-6 (2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1784808-65-6x500.png)
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
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- インチ: 1S/C8H8N2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h3-4,10H,1-2H2,(H,11,12)
- InChIKey: UGOVZRSQAKQLGP-UHFFFAOYSA-N
- ほほえんだ: C1=NC=C(C(O)=O)C2CCNC1=2
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-387927-2.5g |
1H,2H,3H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
1784808-65-6 | 2.5g |
$4019.0 | 2023-03-02 | ||
Enamine | EN300-387927-0.25g |
1H,2H,3H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
1784808-65-6 | 0.25g |
$1887.0 | 2023-03-02 | ||
Enamine | EN300-387927-0.1g |
1H,2H,3H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
1784808-65-6 | 0.1g |
$1804.0 | 2023-03-02 | ||
Enamine | EN300-387927-5.0g |
1H,2H,3H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
1784808-65-6 | 5.0g |
$5949.0 | 2023-03-02 | ||
Enamine | EN300-387927-0.05g |
1H,2H,3H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
1784808-65-6 | 0.05g |
$1723.0 | 2023-03-02 | ||
Enamine | EN300-387927-0.5g |
1H,2H,3H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
1784808-65-6 | 0.5g |
$1968.0 | 2023-03-02 | ||
Enamine | EN300-387927-10.0g |
1H,2H,3H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
1784808-65-6 | 10.0g |
$8819.0 | 2023-03-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058577-1g |
1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid |
1784808-65-6 | 95% | 1g |
¥10192.0 | 2023-04-07 | |
Enamine | EN300-387927-1.0g |
1H,2H,3H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
1784808-65-6 | 1g |
$0.0 | 2023-06-07 |
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acidに関する追加情報
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1784808-65-6, known as 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug discovery. This compound belongs to the class of pyrrolopyridines, which are heterocyclic aromatic compounds with a fused pyrrole and pyridine ring system. The presence of the carboxylic acid group at the 4-position further enhances its functional versatility, making it a promising candidate for various biological and chemical studies.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid. Researchers have employed a variety of strategies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize the production process. These methods not only improve yield but also enhance the purity of the compound, which is crucial for its application in bioassays and pharmacological studies.
The structural uniqueness of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid lies in its fused ring system and the carboxylic acid moiety. The pyrrole ring contributes to aromaticity and conjugation, while the pyridine ring introduces electron-withdrawing effects that influence the compound's reactivity and stability. The carboxylic acid group adds an additional layer of functionality, enabling the formation of esters or amides for further chemical modifications. This versatility makes it a valuable building block in medicinal chemistry.
Recent studies have highlighted the potential of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid as a lead compound in drug discovery. Preclinical research has demonstrated its ability to modulate key biological targets associated with various diseases, including cancer and neurodegenerative disorders. For instance, investigations into its anti-proliferative effects on cancer cells have shown promising results, suggesting its potential as an anti-cancer agent.
In addition to its therapeutic applications, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has also been explored for its role in chemical biology. Its ability to act as a ligand for metal ions has opened avenues for its use in coordination chemistry and catalysis. Researchers have utilized this property to develop novel catalysts for organic transformations, further underscoring its importance in both academic and industrial settings.
The synthesis and characterization of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid have been extensively documented in recent scientific literature. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and purity. These studies provide a solid foundation for future research into its pharmacokinetics, toxicity profiles, and efficacy in vivo models.
Looking ahead, the development of derivatives of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid holds great promise for expanding its therapeutic applications. By modifying the substituents on the pyrrole or pyridine rings or altering the functional group at the 4-position (e.g., converting the carboxylic acid to an ester or amide), researchers can fine-tune its physicochemical properties and enhance its bioavailability.
In conclusion, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid represents a compelling molecule with diverse applications in organic chemistry and pharmacology. Its unique structure, versatile functional groups,and promising biological activities make it a valuable asset in contemporary drug discovery efforts. As research continues to unravel its full potential,new insights into its mechanisms of action and therapeutic utility are expected to emerge.
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